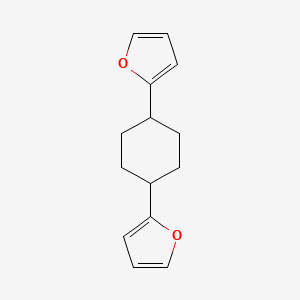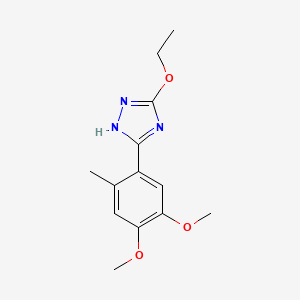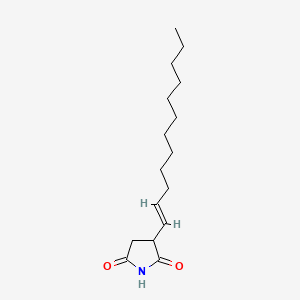![molecular formula C16H13NOSe B12912892 Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]- CAS No. 833462-35-4](/img/structure/B12912892.png)
Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-((phenylselanyl)methyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a phenyl group and a phenylselanyl group attached to the isoxazole ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((phenylselanyl)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes using catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of isoxazoles, including 3-Phenyl-5-((phenylselanyl)methyl)isoxazole, often employs scalable and efficient synthetic routes. For instance, solvent-free synthesis under ball-milling conditions using recyclable Cu/Al2O3 nanocomposite catalysts has been developed . This method allows for the production of 3,5-disubstituted isoxazoles in moderate to excellent yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-5-((phenylselanyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Reduction reactions can be performed using hydrazine hydrate under refluxing methanolic conditions.
Substitution: The phenylselanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite, isoamyl nitrite
Reduction: Hydrazine hydrate, methanol
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3,5-disubstituted isoxazoles, while reduction can produce 5-phenylisoxazole-3-carbohydrazide .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-((phenylselanyl)methyl)isoxazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-((phenylselanyl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-5-phenylisoxazole: Similar structure but lacks the phenylselanyl group.
3,5-Bis(het)arylisoxazoles: Contains different substituents on the isoxazole ring.
Uniqueness
3-Phenyl-5-((phenylselanyl)methyl)isoxazole is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other isoxazole derivatives .
Eigenschaften
CAS-Nummer |
833462-35-4 |
|---|---|
Molekularformel |
C16H13NOSe |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
3-phenyl-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H13NOSe/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2 |
InChI-Schlüssel |
PPECPBMIDJEOOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)







![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)



![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
